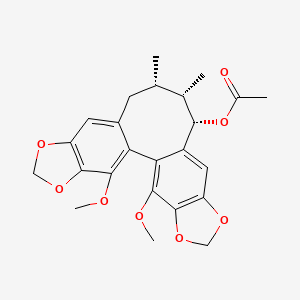![molecular formula C7H4ClN3O2 B13075247 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13075247.png)
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with a chlorine atom at the 4-position and a carboxylic acid group at the 6-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one, which is then chlorinated using phosphorus oxychloride. The reaction mixture is heated at reflux, followed by cooling and neutralization with ammonia to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it binds to the enzyme DNA gyrase, inhibiting its activity and preventing the replication of bacterial DNA. This mechanism is particularly effective against bacteria such as staphylococcus and Mycobacterium tuberculosis . Additionally, the compound can bind to RNA polymerase, further inhibiting bacterial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-5H-pyrrolo[2,3-d]pyrimidine: Similar in structure but differs in the position of the nitrogen atoms in the pyrimidine ring.
4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine: Contains an ethyl group instead of a carboxylic acid group.
4-Chloro-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine: Contains an isopropyl group instead of a carboxylic acid group.
Uniqueness
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group at the 6-position enhances its solubility and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H4ClN3O2 |
|---|---|
Poids moléculaire |
197.58 g/mol |
Nom IUPAC |
4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-6-5-3(9-2-10-6)1-4(11-5)7(12)13/h1-2,11H,(H,12,13) |
Clé InChI |
KVLMVWTWKAUYJF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC2=C1N=CN=C2Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


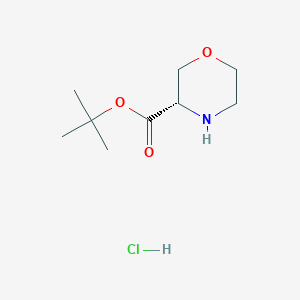

![[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea](/img/structure/B13075186.png)
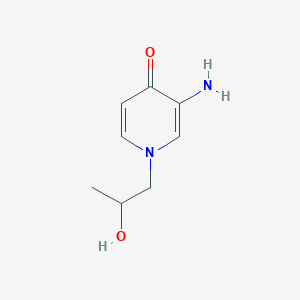
![2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B13075209.png)

![1-[(3,4-Dichlorophenyl)methyl]guanidine,sulfuricacid](/img/structure/B13075219.png)
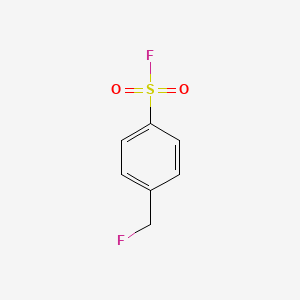
![5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13075233.png)

![6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine](/img/structure/B13075254.png)
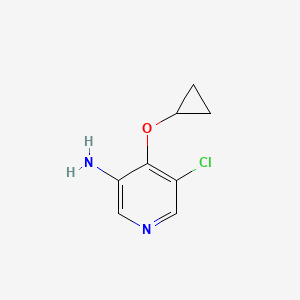
![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075260.png)
